Cas no 91913-76-7 (1-methoxy-1H-Indole-3-carboxylic acid)

1-Methoxy-1H-indole-3-carboxylic acid is a versatile heterocyclic compound featuring a methoxy-substituted indole core with a carboxylic acid functional group at the 3-position. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The methoxy group enhances stability and influences electronic properties, while the carboxylic acid moiety allows for easy conjugation or modification. It serves as a key intermediate in the preparation of biologically active molecules, including potential drug candidates. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Its well-defined structure facilitates precise synthetic routes in organic chemistry.
1-methoxy-1H-Indole-3-carboxylic acid structure
91913-76-7 structure
Product name:1-methoxy-1H-Indole-3-carboxylic acid
CAS No:91913-76-7
MF:C10H9NO3
MW:191.183362722397
CID:809973
PubChem ID:124476

1-methoxy-1H-Indole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-methoxy-1H-Indole-3-carboxylic acid
    • 1-Methoxyindole-3-carboxylic aci
    • 1H-Indole-3-carboxylicacid, 1-methoxy-
    • 1-methoxyindole-3-carboxylic acid
    • 1H-Indole-3-carboxylicacid,1-methoxy
    • [ "" ]
    • 1-Methoxy-1H-indole-3-carboxylic acid (ACI)
    • E80470
    • B2703-476550
    • 1-methoxyindole-3-carboxylicacid
    • SCHEMBL22955702
    • HY-N1635
    • CS-0017296
    • DTXSID00238760
    • AKOS006272876
    • 91913-76-7
    • FS-8625
    • DB-328962
    • Inchi: 1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)
    • InChI Key: NYXZLEZAQMDQPX-UHFFFAOYSA-N
    • SMILES: O=C(C1C2C(=CC=CC=2)N(OC)C=1)O

Computed Properties

  • Exact Mass: 191.05800
  • Monoisotopic Mass: 191.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 51.5A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.29
  • Boiling Point: 382°Cat760mmHg
  • Flash Point: 184.8°C
  • Refractive Index: 1.598
  • PSA: 51.46000
  • LogP: 1.39790

1-methoxy-1H-Indole-3-carboxylic acid Security Information

  • Storage Condition:Store at room temperature, 2-8 ℃ is better

1-methoxy-1H-Indole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70010-5mg
1-methoxyindole-3-carboxylic acid
91913-76-7
5mg
¥3520.0 2022-04-27
A2B Chem LLC
AH97241-1mg
1-Methoxyindole-3-Carboxylic Acid
91913-76-7 >97%
1mg
$699.00 2023-12-29
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2551-1 mL * 10 mM (in DMSO)
1-Methoxyindole-3-carboxylic acid
91913-76-7
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-08
A2B Chem LLC
AH97241-5mg
1-Methoxyindole-3-Carboxylic Acid
91913-76-7 97.5%
5mg
$577.00 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2551-1 mg
1-Methoxyindole-3-carboxylic acid
91913-76-7
1mg
¥1795.00 2022-04-26
Alichem
A199007483-5mg
1-Methoxyindole-3-Carboxylic Acid
91913-76-7 95%
5mg
$672.00 2023-08-31
TargetMol Chemicals
TN2551-5 mg
1-Methoxyindole-3-carboxylic acid
91913-76-7 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN2551-5mg
1-Methoxyindole-3-carboxylic acid
91913-76-7
5mg
¥ 3230 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087119-5mg
1-Methoxyindole-3-carboxylic acid
91913-76-7 98%
5mg
¥2029.00 2024-04-25
TargetMol Chemicals
TN2551-1 ml * 10 mm
1-Methoxyindole-3-carboxylic acid
91913-76-7
1 ml * 10 mm
¥ 3330 2024-07-20

1-methoxy-1H-Indole-3-carboxylic acid Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  2-Methyl-2-butene ,  Water ;  24 h, 20 - 30 °C
Reference
Preparation of pyrimidine compounds as EGFR and ERBB2 inhibitor for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
Reference
Simple syntheses of analogs of a wasabi phytoalexin
Yamada, Fumio; Yamada, Koji; Takeda, Hikari; Somei, Masanori, Heterocycles, 2001, 55(12), 2361-2368

Synthetic Circuit 3

Reaction Conditions
Reference
An improved preparation of 1-hydroxyindole and the synthesis of some related 3-carboxylic acids and 1-methoxyindole-3-acetonitrile
Acheson, R. Morrin; Aldridge, Graham N.; Choi, Michael C. K.; Nwankwo, Joseph O.; Ruscoe, Margaret A.; et al, Journal of Chemical Research, 1984, (4),

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Thioglucosidase Solvents: Water ;  20 h, rt
Reference
Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are
Pedras, M. Soledade C.; Hossain, Sajjad, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Synthetic Circuit 5

Reaction Conditions
Reference
Synthesis and antiproliferative activity of 1-methoxy-,1-(α-D-ribofuranosyl)- and 1-(β-D-ribofuranosyl)brassenin B
Curillova, Zuzana; Kutschy, Peter; Solcaniova, Eva; Pilatova, Martina; Mojzis, Jan; et al, ARKIVOC (Gainesville, 2008, (8), 85-104

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol
Reference
Syntheses of wasabi phytoalexin (methyl 1-methoxyindole-3-carboxylate) and its 5-iodo derivative, and their nucleophilic substitution reactions
Somei, Masanori; Tanimoto, Asuka; Orita, Hitomi; Yamada, Fumio; Ohta, Toshiharu, Heterocycles, 2001, 54(1), 425-432

1-methoxy-1H-Indole-3-carboxylic acid Raw materials

1-methoxy-1H-Indole-3-carboxylic acid Preparation Products

Additional information on 1-methoxy-1H-Indole-3-carboxylic acid

1-Methoxy-1H-Indole-3-Carboxylic Acid: A Comprehensive Overview

The compound 1-methoxy-1H-indole-3-carboxylic acid, identified by the CAS number 91913-76-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure consists of an indole ring substituted with a methoxy group at the 1-position and a carboxylic acid group at the 3-position, making it a unique member of the indole family.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the methoxy group in 1-methoxy-1H-indole-3-carboxylic acid introduces additional electronic effects, which can enhance the molecule's bioavailability and pharmacokinetic properties. This makes it a promising candidate for further exploration in medicinal chemistry.

The synthesis of 1-methoxy-1H-indole-3-carboxylic acid has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production. Researchers have also explored the use of green chemistry principles in synthesizing this compound, aligning with current trends toward sustainable chemical processes.

In terms of applications, 1-methoxy-1H-indole-3-carboxylic acid has shown potential in several fields. In pharmacology, it has been investigated for its anti-inflammatory and antioxidant properties. Preclinical studies suggest that it may play a role in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in understanding complex biological systems.

The structural uniqueness of 1-methoxy-1H-indole-3-carboxylic acid also lends itself to applications in materials science. Its aromaticity and functional groups make it a suitable candidate for designing advanced materials, such as organic semiconductors and sensors. Recent research has demonstrated its potential as a building block for constructing supramolecular assemblies, which could find applications in nanotechnology and molecular electronics.

From an environmental perspective, understanding the fate and transport of 1-methoxy-1H-indole-3-carboxylic acid in natural systems is crucial. Studies have shown that its biodegradability is influenced by environmental conditions such as pH and temperature. This information is essential for assessing its ecological impact and ensuring safe handling practices in industrial settings.

In conclusion, 1-methoxy-1H-indole-3-carboxylic acid, with its distinctive chemical structure and versatile properties, continues to be a subject of intense research interest. Its potential applications span across medicine, materials science, and environmental chemistry, making it a valuable compound for both academic and industrial pursuits. As research progresses, new insights into its properties and functionalities are expected to emerge, further solidifying its role in modern science.

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(CAS:91913-76-7)1-methoxy-1H-Indole-3-carboxylic acid
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Purity:99%
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